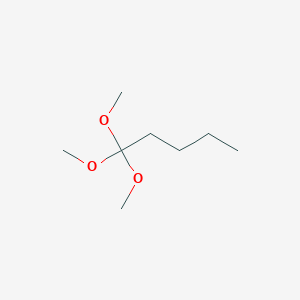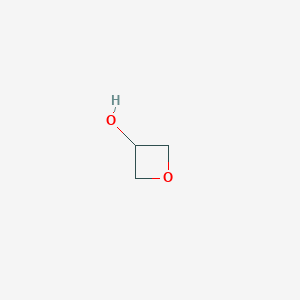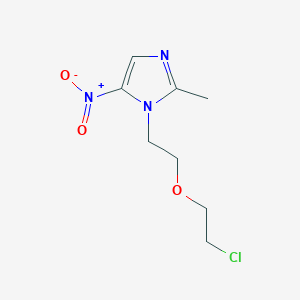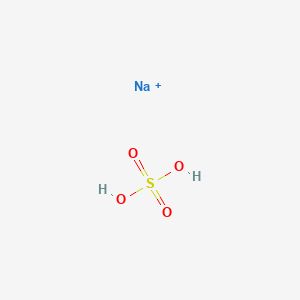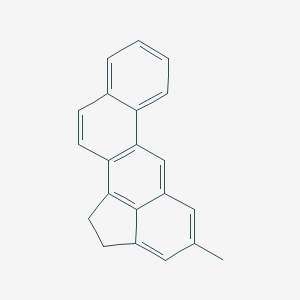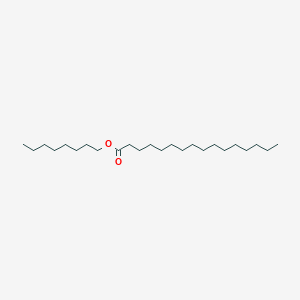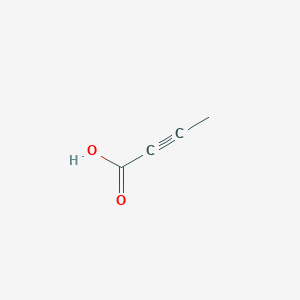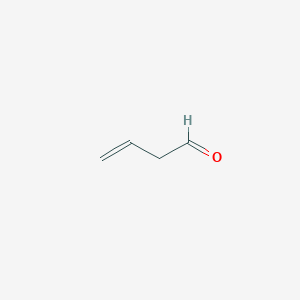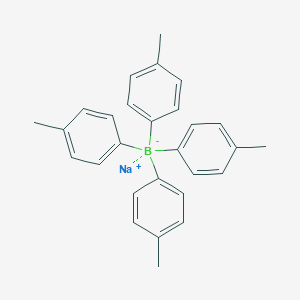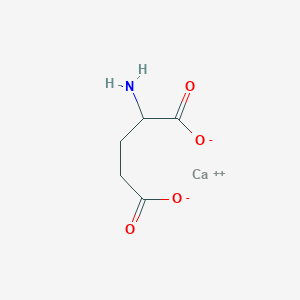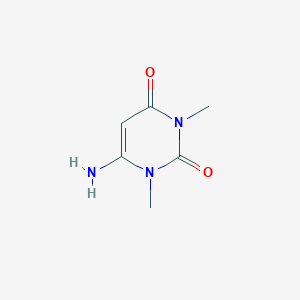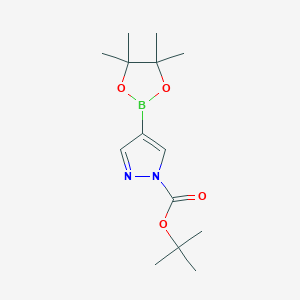
叔丁基4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-羧酸酯
描述
“tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C16H28BNO4 . It has a molecular weight of 309.2 g/mol . The compound is also known by other names such as N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.2 g/mol . It has a complex structure that includes a pyrazole ring and a boronate ester group .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
Ruthenium-Catalyzed Asymmetric Hydrogenation
It is also used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction where an unsaturated substrate is reduced to a saturated product using a ruthenium catalyst.
Preparation of Inhibitors
The compound is used in the preparation of inhibitors of many highly significant therapeutic enzymes and kinases containing the privileged scaffold pyrazole . These include:
VEGF Inhibitors: It is used in the preparation of VEGF inhibitors . VEGF (Vascular Endothelial Growth Factor) is a signal protein that stimulates the formation of blood vessels.
Aurora Kinase Inhibitors: It is used in the preparation of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division.
Rho Kinase (ROCK) Inhibitors: It is used in the preparation of Rho kinase (ROCK) inhibitors . ROCK is an enzyme that plays a role in the contraction of smooth muscle cells.
Preparation of Janus Kinase 2 (JAK2) Inhibitors
It is used in the preparation of Janus Kinase 2 (JAK2) inhibitors . JAK2 is an enzyme that in humans is encoded by the JAK2 gene, and it plays a crucial role in signal transduction.
Preparation of c-MET Inhibitors
It is used in the preparation of c-MET inhibitors . c-MET is a protein that in humans is encoded by the MET gene, and it has been implicated in the development of various types of cancer.
Preparation of ALK Inhibitors
It is used in the preparation of ALK inhibitors . ALK (Anaplastic Lymphoma Kinase) is a gene that makes a protein called anaplastic lymphoma kinase.
Preparation of S-Nitrosoglutathione Reductase Inhibitors
It is used in the preparation of S-nitrosoglutathione reductase inhibitors . S-nitrosoglutathione reductase is an enzyme that metabolizes S-nitrosoglutathione and modulates cell signal transduction.
Preparation of CDC7 Inhibitors
It is used in the preparation of CDC7 inhibitors . CDC7 is a cell division cycle gene crucial for DNA replication.
安全和危害
While specific safety and hazard information for this compound is not available, similar compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may pose risks such as acute oral toxicity, acute dermal toxicity, and specific target organ toxicity .
作用机制
Target of Action
The primary targets of 1-Boc-pyrazole-4-boronic acid pinacol ester are various enzymes and kinases. It is used as a reagent in the synthesis of several inhibitors, including thieno[3,2-c]pyridin-4-amines, which are a novel series of Bruton’s tyrosine kinase (BTK) inhibitors .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or kinases. This binding can inhibit the function of the target, leading to a decrease in the activity of the pathway in which the target is involved .
Biochemical Pathways
The compound affects several biochemical pathways. For example, it is involved in the synthesis of inhibitors of many highly significant therapeutic enzymes and kinases containing the privileged scaffold pyrazole, including VEGF, Aurora, Rho (ROCK), Janus Kinase 2 (JAK), c-MET, ALK, S-nitrosoglutathione reductase, CDC7, Acetyl-CoA carboxylase, Prosurvival Bcl-2 protein, Viral RNA-Dependent RNA polymerase, Long Chain Fatty Acid Elongase 6, PI3, AKT, and Chk1 .
Pharmacokinetics
The compound is slightly soluble in water , which may affect its absorption and distribution in the body. The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The result of the compound’s action is the inhibition of the target enzymes or kinases. This inhibition can lead to a decrease in the activity of the biochemical pathways in which these targets are involved, potentially leading to therapeutic effects .
Action Environment
The action of 1-Boc-pyrazole-4-boronic acid pinacol ester can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of reactions involving the compound . Additionally, the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISOFJLWYBCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584474 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
CAS RN |
552846-17-0 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

